![molecular formula C22H17Cl2N3O4S2 B2977755 2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1798539-29-3](/img/structure/B2977755.png)

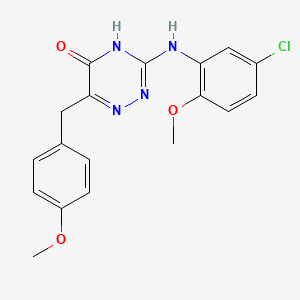

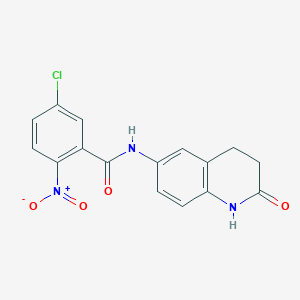

2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H17Cl2N3O4S2 and its molecular weight is 522.42. The purity is usually 95%.

BenchChem offers high-quality 2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

A series of derivatives have been synthesized for their potential antimicrobial activities. These compounds, including pyrimidinones and oxazinones, were evaluated against several bacterial and fungal strains. Their structure-activity relationship was investigated, showing promising antibacterial and antifungal properties (Hossan et al., 2012).

Synthesis and Structural Analysis

Research has focused on the synthesis of heterocyclic derivatives, emphasizing the formation of complex structures and understanding their crystalline forms. Such studies contribute to the broader field of organic chemistry by elucidating the methods for creating new compounds and determining their structures through X-ray crystallography (Banfield et al., 1987).

Anti-Inflammatory and Analgesic Properties

Novel heterocyclic compounds derived from similar structures have been assessed for their anti-inflammatory and analgesic effects. The research included synthesis, characterization, and evaluation of these compounds, revealing significant COX-1/COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, which were compared to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Central Nervous System (CNS) Depressant Activity

Certain derivatives have been synthesized and screened for their potential CNS depressant activity, demonstrating marked sedative actions. This research provides insight into the therapeutic potential of these compounds for disorders related to CNS activity (Manjunath et al., 1997).

Antitumor Activity

Several studies have synthesized and evaluated the antitumor activities of compounds with similar structures against various cancer cell lines, including breast adenocarcinoma and cervical carcinoma. These studies aim to identify potential lead compounds for cancer therapy (El-Morsy et al., 2017).

Mécanisme D'action

Target of Action

The primary target of this compound is Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity protein kinase that plays a key role in the control of the eukaryotic cell cycle. It is involved in the control of chromosome segregation and is required for the onset of anaphase during mitosis .

Mode of Action

The compound exhibits strong binding affinity to TTK, with a Kd value of 0.15 nM . It is significantly less potent against a panel of 402 wild-type kinases at 100 nm . This suggests that the compound selectively inhibits TTK, thereby disrupting the normal cell cycle and leading to cell death .

Biochemical Pathways

The compound potently inhibits the kinase activity of TTK, which is involved in various signaling pathways, including those related to cell proliferation and survival . By inhibiting TTK, the compound disrupts these pathways, leading to the induction of chromosome missegregation and aneuploidy . This results in the suppression of proliferation of a panel of human cancer cell lines .

Pharmacokinetics

The compound demonstrates good oral pharmacokinetic properties. It has a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats . This suggests that the compound is well-absorbed and can reach therapeutic concentrations in the body.

Result of Action

The compound’s action results in the induction of chromosome missegregation and aneuploidy . This leads to the suppression of proliferation of a panel of human cancer cell lines . In combination therapy with paclitaxel, the compound displays promising in vivo efficacy against the HCT-116 human colon cancer xenograft model in nude mice, with a Tumor Growth Inhibition (TGI) value of 78% .

Propriétés

IUPAC Name |

2-[3-(2,3-dichlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3,5-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2N3O4S2/c1-30-13-8-12(9-14(10-13)31-2)25-18(28)11-33-22-26-16-6-7-32-20(16)21(29)27(22)17-5-3-4-15(23)19(17)24/h3-10H,11H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNPXENMTDESPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=C(C(=CC=C4)Cl)Cl)SC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2977677.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2977678.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2977683.png)

![Methyl (E)-4-[3-(benzenesulfonyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2977687.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2977688.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2977691.png)

![4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrol idin-2-one](/img/structure/B2977692.png)